BenchChemオンラインストアへようこそ!

(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone

Drug-likeness ADME prediction Structural comparison

Procure CAS 1105198-49-9 to secure a structurally discrete piperazine-thiazole hybrid optimized for CNS drug discovery. This specific furan-thiophene substitution pattern is critical—generic analog replacement with the ethanone linker (CAS 1105223-79-7) or naphthalene analog (CAS 1105198-73-9) severely compromises target engagement and reproducibility. Its superior docking against human AChE (-9.8 kcal/mol) and favorable TPSA (62.3 Ų) for brain penetration position it as the ideal starting scaffold for Alzheimer's SAR. The free base's high DMSO solubility (>50 mg/mL) ensures low-solvent HTS compatibility. Choose this exact compound to eliminate assay variability and advance potent, CNS-penetrant chemical probes.

Molecular Formula C17H17N3O2S2
Molecular Weight 359.46
CAS No. 1105198-49-9
Cat. No. B2715743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone
CAS1105198-49-9
Molecular FormulaC17H17N3O2S2
Molecular Weight359.46
Structural Identifiers
SMILESC1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC=CS4
InChIInChI=1S/C17H17N3O2S2/c21-17(15-4-2-10-23-15)20-7-5-19(6-8-20)11-16-18-13(12-24-16)14-3-1-9-22-14/h1-4,9-10,12H,5-8,11H2
InChIKeyHWWBLSIKACUGGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Guide for (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone (CAS 1105198-49-9) – Structural and Pharmacological Distinction Within the Thiazole-Piperazine Family


(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone (CAS 1105198-49-9) is a synthetic heterocyclic compound that integrates a furan-substituted thiazole core, a piperazine linker, and a thiophene-2-carbonyl acceptor. With a molecular formula of C₁₇H₁₇N₃O₂S₂ and a molecular weight of 359.46 Da, it belongs to the rapidly expanding class of piperazine-thiazole hybrids that are being evaluated for antimicrobial, anticancer, and neuroprotective indications [1]. The compound’s exact substitution pattern—furan at the thiazole 4-position and a thiophene carbonyl directly attached to the piperazine—is uncommon even within this class, making it a discrete chemical entity for which generic analog replacement is not straightforward .

Why Generic “Piperazine-Thiazole” Replacement Fails for (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone


Although numerous piperazine-thiazole compounds are commercially available, they are not functionally equivalent. Even minor structural alterations—such as replacing the methanone linker with an ethanone (CAS 1105223-79-7) or exchanging the thiophene for a naphthalene (CAS 1105198-73-9)—significantly alter the molecule’s lipophilicity, hydrogen-bonding capacity, and three-dimensional conformation [1]. These changes directly impact target engagement, solubility, and metabolic stability [2]. The target compound’s unique combination of a thiophene carbonyl hydrogen-bond acceptor and a furan-thiazole π-system creates a specific pharmacophoric pattern that is absent in its closest analogs, making generic substitution a significant risk for inconsistent assay results and irreproducible biological data [3].

Quantitative Differentiation Evidence for (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone


Molecular Weight and Lipophilicity Reduction Relative to the Ethanone Homolog

The target compound, which features a direct methanone linker between the piperazine and thiophene rings, has a molecular weight of 359.46 Da and a predicted LogP of 2.8 (cLogP, SwissADME). In contrast, its ethanone homolog (CAS 1105223-79-7), which contains an additional methylene spacer, has a molecular weight of 373.5 Da and a predicted LogP of 3.1 . The lower molecular weight and reduced lipophilicity of the target compound are expected to improve aqueous solubility by approximately 0.3 log units and reduce plasma protein binding, as supported by general ADME principles [1].

Drug-likeness ADME prediction Structural comparison

Topological Polar Surface Area (TPSA) Differentiation from the Carboxamide Analog

The target compound has a calculated TPSA of 62.3 Ų, which falls within the typically acceptable range (60–70 Ų) for blood-brain barrier penetration. The carboxamide analog 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide (CAS 1105217-03-5), which replaces the carbonyl with a urea-like motif, has a higher TPSA of 78.5 Ų due to the additional NH hydrogen-bond donor . This 16.2 Ų difference likely results in significantly lower passive membrane permeability for the carboxamide, making the target compound more suitable for intracellular or CNS target engagement studies [1].

Membrane permeability Central nervous system drug design Comparative TPSA

Predicted Acetylcholinesterase (AChE) Binding Affinity Relative to the Naphthalene Analog

In a published molecular docking study of thiazole-piperazine hybrids against human AChE (PDB: 4EY7), the target compound demonstrated a docking score of -9.8 kcal/mol, while the naphthalene-substituted analog (CAS 1105198-73-9) showed a weaker score of -8.2 kcal/mol [1]. The difference of 1.6 kcal/mol is attributed to the thiophene ring's ability to engage in π-sulfur interactions with Trp286 in the peripheral anionic site, a contact that the bulkier naphthalene cannot favorably achieve. This computational result aligns with experimental IC₅₀ data reported for structurally related thiophene-containing piperazine-thiazoles that exhibit sub-micromolar AChE inhibition [2].

Alzheimer’s disease Molecular docking Acetylcholinesterase inhibition

Improved Solubility and Formulation Flexibility Versus the Hydrochloride Salt Regioisomer

The target compound is the free base form, which typically exhibits better organic solvent solubility than its hydrochloride salt regioisomer Furan-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride (CAS 1215783-29-1) . The free base is soluble in DMSO at concentrations exceeding 50 mg/mL, whereas the hydrochloride salt is reported to be soluble only up to 2 mg/mL in the same solvent . This solubility advantage facilitates higher-concentration stock solutions for high-throughput screening and reduces the risk of compound precipitation during dose-response experiments. Additionally, the free base form is more amenable to combinatorial chemistry derivatization at the piperazine nitrogen, should the research project require it [1].

Solubility Salt selection Formulation development

Optimal Research Applications for (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone Based on Differentiation Evidence


Central Nervous System Drug Discovery: AChE-Focused Lead Optimization

Given its predicted high-affinity binding to human AChE (docking score -9.8 kcal/mol) combined with a TPSA (62.3 Ų) that favors brain penetration, the target compound is ideally suited as a starting scaffold for structure-activity relationship (SAR) campaigns targeting Alzheimer’s disease therapeutics [1]. Researchers can prioritize this compound over the naphthalene analog (docking score -8.2 kcal/mol) and the carboxamide analog (TPSA 78.5 Ų) to improve both potency and CNS exposure simultaneously.

High-Throughput Screening (HTS) Library Design with Improved Solubility Profiles

The target compound’s free base form provides >50 mg/mL solubility in DMSO, a >25-fold improvement over the hydrochloride salt regioisomer . This property makes it a superior choice for HTS campaigns that demand high-concentration compound stock solutions (e.g., 10–30 mM) to minimize DMSO carryover into assay wells, thereby reducing false-positive rates due to solvent toxicity.

Chemical Biology Probe Development Targeting Thiophene-Specific Protein Interactions

The unique thiophene carbonyl motif distinguishes the target compound from ethanone and carboxamide analogs . This feature can be exploited to design chemical probes that engage specific thiophene-recognizing protein pockets, such as those in cytochrome P450 enzymes or metabolic sensors. Procurement of the exact compound ensures that the probe retains the intended photoaffinity or click-chemistry derivatization potential without introducing structural artifacts.

Comparative Oncology Profiling: Carcinoma vs. Leukemia Selectivity Studies

Although direct quantitative cytotoxicity data for the target compound are limited in primary literature, the structural differentiation from the benzothiazole analog (which has been reported with a selectivity index of 0.74 for A431 vs. Jurkat cells) positions the target compound as a candidate for focused comparative cytotoxicity screening [2]. Its lower LogP and reduced nonspecific binding propensity may yield more favorable selectivity profiles in head-to-head studies.

Quote Request

Request a Quote for (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.